molecular formula C22H16Cl2N4OS B188611 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)- CAS No. 85677-76-5

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)-

Cat. No. B188611
CAS RN: 85677-76-5
M. Wt: 455.4 g/mol
InChI Key: OYJNAPTZGRVBQZ-UHFFFAOYSA-N
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Description

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)- is a compound that belongs to the class of benzodiazepines. It has been extensively studied for its potential applications in various fields, including scientific research.

Mechanism Of Action

The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)- involves the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. It enhances the activity of GABA by binding to the benzodiazepine site on the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the anxiolytic, sedative, hypnotic, and anticonvulsant effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)- include sedation, muscle relaxation, anticonvulsant activity, and anxiolysis. It can also cause amnesia and impair cognitive function. The compound has a short half-life and is rapidly metabolized in the liver.

Advantages And Limitations For Lab Experiments

The advantages of using 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)- in lab experiments include its well-established mechanism of action and its ability to modulate the GABA neurotransmitter system. The compound is also readily available and has been extensively studied. However, the compound has limitations, including its potential to cause amnesia and cognitive impairment, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)-. These include the development of more selective and potent compounds that target specific subtypes of the GABA-A receptor. The compound can also be studied for its potential applications in the treatment of various neurological disorders, such as anxiety, depression, and insomnia. Additionally, the compound can be studied for its potential applications in the field of drug discovery and development.
Conclusion:
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)- is a compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic, sedative, hypnotic, and anticonvulsant effects. The compound modulates the GABA neurotransmitter system and has a short half-life. While the compound has limitations, it has several potential future directions for study, including the development of more selective and potent compounds and its potential applications in the treatment of various neurological disorders.

Synthesis Methods

The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)- involves the reaction of 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)-1,2,4-triazolo[4,3-a]benzodiazepine with a suitable reagent. The synthesis method is complex, and various modifications have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)- has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic, sedative, hypnotic, and anticonvulsant effects. It has also been studied for its potential applications in the treatment of various neurological disorders, such as epilepsy, anxiety, and insomnia.

properties

CAS RN

85677-76-5

Product Name

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)-

Molecular Formula

C22H16Cl2N4OS

Molecular Weight

455.4 g/mol

IUPAC Name

8-chloro-6-(2-chlorophenyl)-1-(furan-2-ylmethylsulfanylmethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C22H16Cl2N4OS/c23-14-7-8-19-17(10-14)22(16-5-1-2-6-18(16)24)25-11-20-26-27-21(28(19)20)13-30-12-15-4-3-9-29-15/h1-10H,11-13H2

InChI Key

OYJNAPTZGRVBQZ-UHFFFAOYSA-N

SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSCC5=CC=CO5

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSCC5=CC=CO5

Other CAS RN

85677-76-5

Origin of Product

United States

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